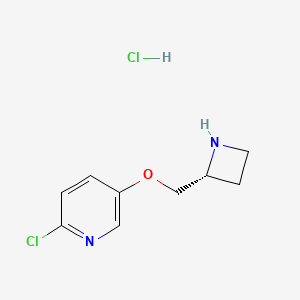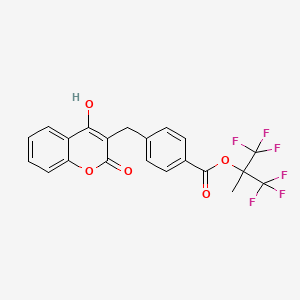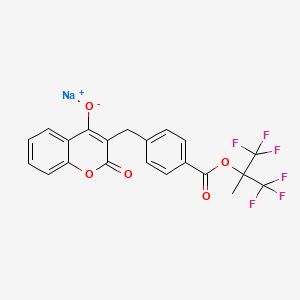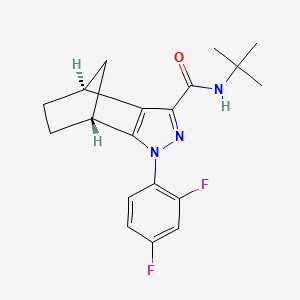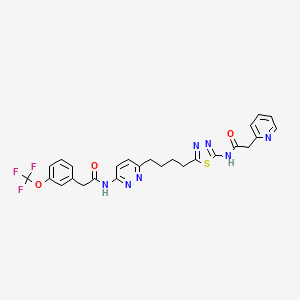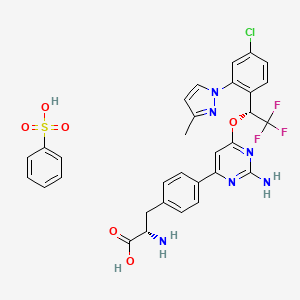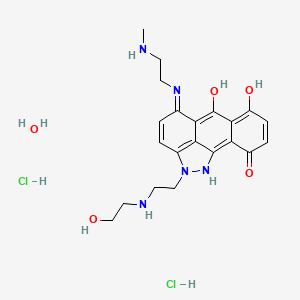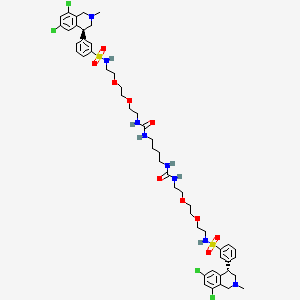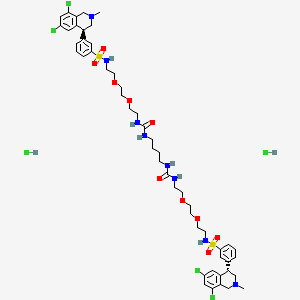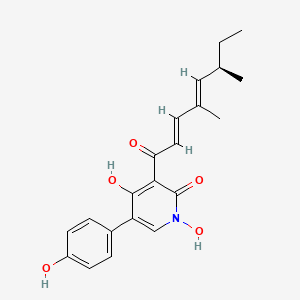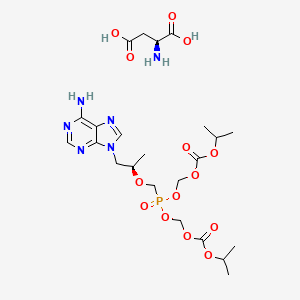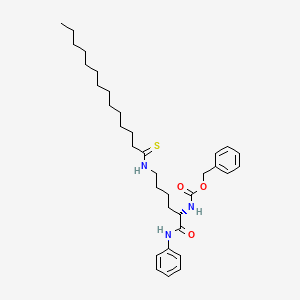
Thiomyristoyl
Vue d'ensemble
Description
Thiomyristoyl ™ is a potent and specific SIRT2 inhibitor . It inhibits SIRT1 with an IC50 value of 98 μM and does not inhibit SIRT3 even at 200 μM . It has been cited by several publications .
Molecular Structure Analysis
Thiomyristoyl has a molecular formula of C34H51N3O3S . Its structure includes a large hydrophobic pocket that can accommodate the myristoyl group .Physical And Chemical Properties Analysis
Thiomyristoyl has a molecular weight of 581.9 . It’s a crystalline solid with solubility in DMF and DMSO .Applications De Recherche Scientifique
1. Chemical Synthesis of Thioamides
- Summary of Application : Thiomyristoyl is used in the chemical synthesis of thioamides, which are key building blocks in organic synthesis and important in pharmaceutical chemistry and drug design . They can mimic the amide function in biomolecules while retaining or developing biological activity .
- Methods of Application : The method involves the activation of elemental sulfur by thiols . Specific experimental procedures and technical details would be dependent on the particular synthesis being performed.
- Results or Outcomes : The method has been applied to synthesize biologically active compounds such as thiomyristoyl lysine, which possesses anticancer properties .
2. Inhibition of Sirtuin 2 (SIRT2)
- Summary of Application : Thiomyristoyl is a potent SIRT2-specific inhibitor . SIRT2, a histone deacetylase, plays an important role in inflammation, infection, and immunomodulation .
- Methods of Application : The specific methods of application would depend on the context, but generally, thiomyristoyl would be applied to biological systems where SIRT2 activity needs to be inhibited .
- Results or Outcomes : Thiomyristoyl has been found to have extensive anticancer activity, but its anti-inflammatory property remains unclear .
3. Treatment of Inflammatory Bowel Disease (IBD)
- Summary of Application : Thiomyristoyl has been found to ameliorate colitis by blocking the differentiation of Th17 cells via the STAT3/IL-6 signal pathway .
- Methods of Application : In a study, colitis mice induced by 2.5% dextran sulphate sodium salt (DSS) were treated with thiomyristoyl .
- Results or Outcomes : Thiomyristoyl-treated colitis mice had longer colons, fewer weight losses, lower disease activity index (DAI), and lower histopathologic scores compared to PBS-treated colitis mice .
4. Sirtuin Inhibitors and Activators
- Summary of Application : Thiomyristoyl is a potent inhibitor of Sirtuins, a family of proteins regarded as nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase enzymes . Sirtuins play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions, such as cancer, metabolic disorders, and also cardiovascular and neurodegenerative diseases .
- Methods of Application : The specific methods of application would depend on the context, but generally, thiomyristoyl would be applied to biological systems where Sirtuin activity needs to be inhibited .
- Results or Outcomes : The selective inhibitor was thiomyristoyl-lysine with the IC 50 values of 28 nM and 98 μM toward SIRT2 and SIRT1, respectively, and it did not inhibit SIRT3 at all .
5. Cell-Permeable Sirt6 Inhibitors
- Summary of Application : Thiomyristoyl peptides are potent and cell-permeable inhibitors of Sirt6, one of the seven human sirtuins . Sirt6 has been shown to regulate a variety of biological processes, including aging, transcription, stress response, and metabolism .
- Methods of Application : The specific methods of application would depend on the context, but generally, thiomyristoyl peptides would be applied to biological systems where Sirt6 activity needs to be inhibited .
- Results or Outcomes : Thiomyristoyl peptides have been shown to be potent inhibitors of Sirt6 and will serve as the starting point for the development of more specific Sirt6 inhibitors .
6. N-myristoylation
- Summary of Application : Thiomyristoyl is used in N-myristoylation, a co-translational protein modification that plays a crucial role in cellular functions . It has been linked to various human diseases including infectious diseases and parasitic diseases .
- Methods of Application : The specific methods of application would depend on the context, but generally, thiomyristoyl would be applied to biological systems where N-myristoylation needs to be inhibited .
- Results or Outcomes : The specific results or outcomes would depend on the specific context and conditions of each experiment .
7. Anticancer Activities
- Summary of Application : Thiomyristoyl has been found to have anticancer activities . It is a potent inhibitor of SIRT2, a protein that has been linked to the initiation and development of cancer .
- Methods of Application : The specific methods of application would depend on the context, but generally, thiomyristoyl would be applied to biological systems where SIRT2 activity needs to be inhibited .
- Results or Outcomes : Thiomyristoyl has shown cytotoxicity in cancer cell lines . All four compounds inhibited the anchorage-independent growth of HCT116 cells, but the effect of TM was most significantly affected by SIRT2 overexpression, suggesting that the anticancer effect of TM depends more on SIRT2 inhibition .
8. Inhibition of Sirtuins
- Summary of Application : Thiomyristoyl is a potent inhibitor of Sirtuins, a family of proteins regarded as nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase enzymes . Sirtuins play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions, such as cancer, metabolic disorders, and also cardiovascular and neurodegenerative diseases .
- Methods of Application : The specific methods of application would depend on the context, but generally, thiomyristoyl would be applied to biological systems where Sirtuin activity needs to be inhibited .
- Results or Outcomes : The selective inhibitor was thiomyristoyl-lysine with the IC 50 values of 28 nM and 98 μM toward SIRT2 and SIRT1, respectively, and it did not inhibit SIRT3 at all .
9. Inhibition of Sirt6
- Summary of Application : Thiomyristoyl peptides are potent and cell-permeable inhibitors of Sirt6, one of the seven human sirtuins . Sirt6 has been shown to regulate a variety of biological processes, including aging, transcription, stress response, and metabolism .
- Methods of Application : The specific methods of application would depend on the context, but generally, thiomyristoyl peptides would be applied to biological systems where Sirt6 activity needs to be inhibited .
- Results or Outcomes : Thiomyristoyl peptides have been shown to be potent inhibitors of Sirt6 and will serve as the starting point for the development of more specific Sirt6 inhibitors .
Safety And Hazards
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGLLUJIVNREL-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomyristoyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)
![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)

